2,3,5-Trimethylhexanoic acid
CAS No.:
Cat. No.: VC18073220
Molecular Formula: C9H18O2
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18O2 |
|---|---|
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 2,3,5-trimethylhexanoic acid |
| Standard InChI | InChI=1S/C9H18O2/c1-6(2)5-7(3)8(4)9(10)11/h6-8H,5H2,1-4H3,(H,10,11) |
| Standard InChI Key | JDIKWIQTECEGHO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC(C)C(C)C(=O)O |
Introduction
Structural Characterization of Trimethylhexanoic Acid Isomers
Molecular Architecture
| Property | Value |
|---|---|
| Molecular formula | C9H18O2 |
| Molecular weight | 158.238 g/mol |
| IUPAC name | (2S)-2,5,5-trimethylhexanoic acid |
| SMILES | CC(CCC(C)(C)C)C(O)=O |
| Rotatable bonds | 4 |
| Functional groups | Carboxylic acid, hydroxyl |
The molecule contains 29 atoms (18 hydrogen, 9 carbon, 2 oxygen) and 28 bonds, including a carboxylic acid group critical for its reactivity .
Stereochemical Considerations
The (2S) configuration introduces chirality, which influences physical properties and biological interactions. The spatial arrangement of methyl groups at C5 creates steric hindrance, potentially affecting solubility and reaction kinetics .
Synthetic Pathways for Trimethylhexanoic Acid Derivatives
Oxidation of Trimethylhexanol
A patented method for synthesizing 3,5,5-trimethylhexanoic acid involves oxidizing 3,5,5-trimethylhexanol with molecular oxygen (0–100°C), yielding the acid in near-quantitative amounts . Catalysts like cobalt or manganese acetates accelerate the reaction, though uncatalyzed processes are feasible :
| Parameter | Condition |
|---|---|
| Temperature range | 20–75°C (optimal) |
| Catalyst | Mn(OAc)₂, Co(OAc)₂ (optional) |
| Byproducts | Polycarboxylic acids (minor) |
Post-synthesis purification involves distillation and aqueous alkali treatment to isolate the acid .
Industrial-Scale Production
The precursor 3,5,5-trimethylhexanol is synthesized via hydroformylation of diisobutylene (C8H16) using cobalt catalysts under high-pressure CO/H₂ conditions . Subsequent oxidation and distillation yield the acid, which is esterified for applications in lubricants and greases .
Physicochemical Properties
Thermal Stability and Phase Behavior
While direct data for 2,3,5-trimethylhexanoic acid are unavailable, its isomers exhibit:
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Low pour points: Esters of 3,5,5-trimethylhexanoic acid demonstrate pour points below −40°C, making them suitable for cold-climate lubricants .
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High thermal stability: Decomposition temperatures exceed 200°C, attributed to branched-chain steric protection of the carboxylic group .
Solubility and Reactivity
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Hydrophobicity: Branched alkyl chains reduce water solubility, favoring nonpolar solvents.
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Acid dissociation constant (pKa): Estimated at ~4.8–5.2, typical for aliphatic carboxylic acids.
Applications in Industry
Lubricant Additives
Metal salts (e.g., Ca²⁺, Li⁺) of 3,5,5-trimethylhexanoic acid act as thickeners in greases, enhancing mechanical stability at high shear rates . Polyvinyl esters of the acid improve viscosity indices in paraffinic and naphthenic oils .
Cosmetic and Pharmaceutical Uses
Glyceryl triesters of 3,5,5-trimethylhexanoic acid (e.g., glyceryl-tri-3,5,5-trimethylhexanoate) are emollients in skincare formulations, offering oxidative stability and low irritation potential .
Challenges and Research Gaps
Isomer-Specific Data
No peer-reviewed studies explicitly address 2,3,5-trimethylhexanoic acid. Computational modeling (e.g., DFT calculations) could predict its properties relative to characterized isomers.
Environmental Impact
Biodegradability and ecotoxicity data for branched carboxylic acids remain sparse. Regulatory pressures may drive demand for lifecycle assessments.
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